Physicochemical Profile: LogP and TPSA vs. 5-Methyl Regioisomer
The target compound exhibits a computed LogP of 2.86 and a TPSA of 29.85 Ų , whereas the 5-methyl regioisomer (1-[(5-bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine, CAS 1702482-22-1) possesses a TPSA of 72.1 Ų and an XLogP3 of 2.6 . The 42.25 Ų lower TPSA of the target compound—coupled with a 0.26 unit higher LogP—predicts superior passive membrane permeability and enhanced blood–brain barrier penetration potential, while still maintaining favorable oral absorption according to Lipinski and Veber rule thresholds.
TPSA 29.85 Ų, LogP 2.86
TPSA 72.1 Ų, LogP 2.6
| Evidence Dimension | Computed TPSA and LogP |
|---|---|
| Target Compound Data | TPSA = 29.85 Ų; LogP = 2.8562 |
| Comparator Or Baseline | 1-[(5-Bromothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine: TPSA = 72.1 Ų; XLogP3 = 2.6 |
| Quantified Difference | TPSA: 29.85 vs. 72.1 Ų (Δ = -42.25 Ų, 58.6% lower); LogP: 2.86 vs. 2.6 (Δ = +0.26) |
| Conditions | Computed values from Chemsrc and Leyan databases using standard in silico prediction algorithms . |
Why This Matters
Lower TPSA and higher LogP favor membrane permeation—critical for intracellular and CNS targets—making this compound preferable when permeability is the primary design constraint.
